2-(Imidazo[2,1-b]thiazol-6-yl)acetic acid hydrochloride
CAS No.:
Cat. No.: VC13624716
Molecular Formula: C7H7ClN2O2S
Molecular Weight: 218.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7ClN2O2S |
|---|---|
| Molecular Weight | 218.66 g/mol |
| IUPAC Name | 2-imidazo[2,1-b][1,3]thiazol-6-ylacetic acid;hydrochloride |
| Standard InChI | InChI=1S/C7H6N2O2S.ClH/c10-6(11)3-5-4-9-1-2-12-7(9)8-5;/h1-2,4H,3H2,(H,10,11);1H |
| Standard InChI Key | WYPSVWGIDWIHPX-UHFFFAOYSA-N |
| SMILES | C1=CSC2=NC(=CN21)CC(=O)O.Cl |
| Canonical SMILES | C1=CSC2=NC(=CN21)CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a bicyclic imidazo[2,1-b]thiazole system fused with an acetic acid group at position 6, stabilized as a hydrochloride salt. X-ray crystallographic analysis of analogous structures reveals planar aromatic systems with bond lengths characteristic of conjugated π-electron systems . The hydrochloride salt formation enhances aqueous solubility compared to the free base, critical for biological applications .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₇ClN₂O₂S | |
| Molecular Weight | 218.66 g/mol | |
| CAS Number | 57626-36-5 | |
| Melting Point | 185-187°C (ethanol solution) | |
| logP | -0.06 | |
| Polar Surface Area | 55 Ų |
Synthetic Pathways
Synthesis typically begins with 2-aminothiazole derivatives undergoing sequential alkylation and cyclization reactions. A modified Feffer-King approach employs substituted phenacyl bromides in acetone media to form thiazolium intermediates, followed by borohydride-mediated reduction and acid-catalyzed cyclization . The final hydrochloride salt precipitates upon treatment with concentrated HCl, achieving ≥98% purity through recrystallization .
Key reaction steps include:
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Nucleophilic substitution at the thiazole nitrogen
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Intramolecular cyclization under acidic conditions
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Hydrolysis of ester intermediates to carboxylic acids
Biological Activity Profile
| Target | Inhibition (Kᵢ) | Selectivity Ratio vs hCA II |
|---|---|---|
| hCA II | 57.7-98.2 μM | 1.0 |
| hCA IX | >100 μM | >1.73 |
| hCA XII | >100 μM | >1.73 |
Antineoplastic Properties
Structural analogs exhibit cytotoxicity against pancreatic (MIAPaCa-2) and breast cancer cell lines, inducing G₂/M phase arrest through tubulin polymerization inhibition . While direct data for the hydrochloride salt remains limited, its ethyl ester derivative shows IC₅₀ values <10 μM in multiple cancer models . The compound's ability to penetrate the blood-brain barrier, suggested by its logP value, makes it a candidate for CNS malignancies .
Physicochemical and Pharmacokinetic Properties
Stability Considerations
The hydrochloride salt maintains stability under ambient conditions for 24 months when stored desiccated at 2-8°C . Accelerated stability testing shows <5% degradation after 6 months at 40°C/75% RH. Aqueous solutions (pH 3-5) retain >90% potency for 48 hours, though alkaline conditions prompt rapid hydrolysis of the imidazothiazole ring .
Solubility Profile
Table 3: Solubility Characteristics
| Solvent | Solubility (mg/mL) | Temperature |
|---|---|---|
| Water | 12.8 ± 0.9 | 25°C |
| Ethanol | 34.2 ± 1.2 | 25°C |
| DMSO | 89.5 ± 2.4 | 25°C |
| PBS (pH 7.4) | 8.3 ± 0.7 | 37°C |
Therapeutic Applications and Clinical Prospects
Oncology Applications
Preclinical studies highlight the compound's utility as a tubulin-binding agent, with structural analogs demonstrating 3-5 fold greater potency than vincristine in multidrug-resistant cell lines . Combination regimens with platinum agents show synergistic effects (CI <0.7) in ovarian cancer models, potentially overcoming cisplatin resistance mechanisms .
Neurological Indications
The compound's ability to modulate carbonic anhydrase II activity suggests potential in treating epilepsy and altitude sickness. In silico models predict 72% blood-brain barrier penetration, comparable to zonisamide . Phase I metabolite analysis identifies N-acetylated derivatives as primary excretion products, with <2% urinary recovery of parent compound .
Industrial Synthesis and Scale-Up
Process Parameters:
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Cyclization step: 65°C, 4h residence time
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Acid hydrolysis: 6N HCl, 45min reflux
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Salt formation: HCl gas bubbling at 0-5°C
Environmental assessments show 98% solvent recovery via distillation, with E-factor (kg waste/kg product) reduced to 8.7 through continuous flow manufacturing .
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